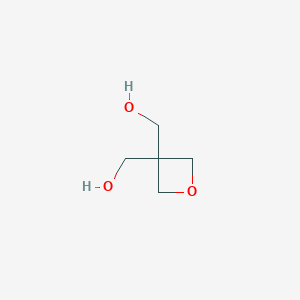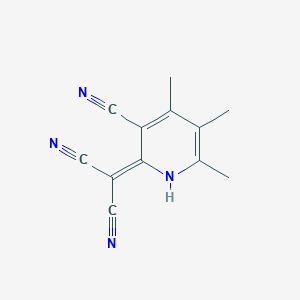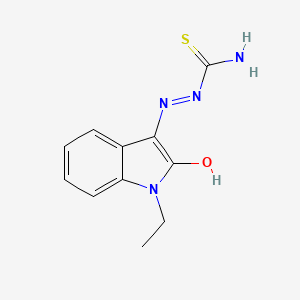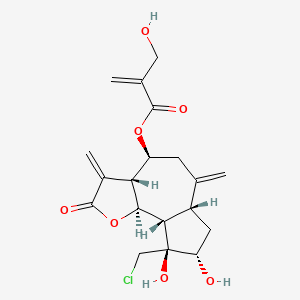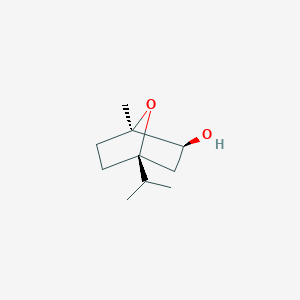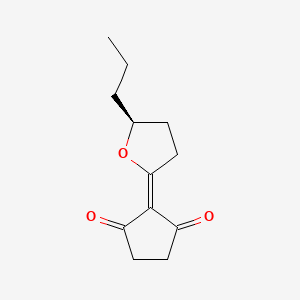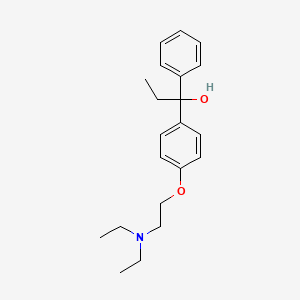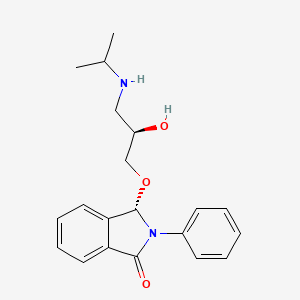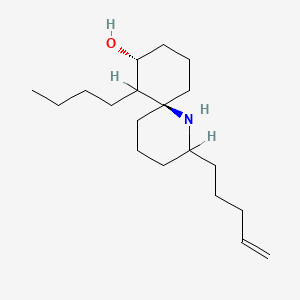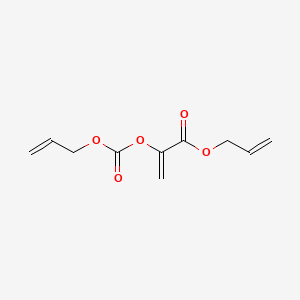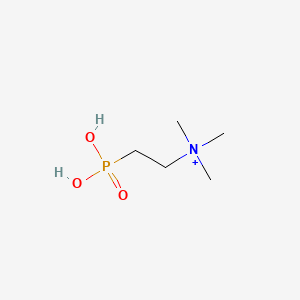
2-Trimethylaminoethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-trimethylaminoethylphosphonic acid is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen. It has a role as a mouse metabolite. It derives from a phosphonic acid.
Aplicaciones Científicas De Investigación
Plant Growth and Agriculture
- Latex Production in Rubber Trees : Derouet, Cauret, and Brosse (2003) synthesized derivatives of ethephon to improve latex production in rubber trees (Hevea brasiliensis) with prolonged stimulating activity (Derouet, Cauret, & Brosse, 2003).
- Butyrylcholinesterase Inhibitors : Zhang and Casida (2002) explored the synthesis and properties of 2-chloro-1-(substituted-phenyl)ethylphosphonic acids as inhibitors of butyrylcholinesterase, a key enzyme in neurobiology (Zhang & Casida, 2002).
- Crop Yield and Tillering : Foster, Reid, and Taylor (1991) investigated the effects of ethephon on tillering and yield in barley, showing its impact on crop growth (Foster, Reid, & Taylor, 1991).
Plant Physiology
- Apical Development in Barley : Ma and Smith (1991) studied the influence of ethephon on the apical development of barley, highlighting its role in plant physiology (Ma & Smith, 1991).
- Sex Expression in Cucumber Plants : Iwahori, Lyons, and Smith (1970) demonstrated the effects of ethephon on sex expression in cucumber plants, providing insights into plant developmental biology (Iwahori, Lyons, & Smith, 1970).
Plant Biochemistry
- Ethylene Evolution in Plant Growth : Warner and Leopold (1969) observed strong growth regulating properties of ethephon due to the liberation of ethylene in plants (Warner & Leopold, 1969).
- Lecithin Biosynthesis Study : Bjerve (1972) conducted a study on lecithin biosynthesis using 2-trimethylaminoethylphosphonic acid, shedding light on cellular biochemistry processes (Bjerve, 1972).
Chemical Synthesis and Analysis
- N-Acylated Phosphonopeptides : Solodenko, Kasheva, and Kukhar (1991) prepared N-acylated phosphonopeptides with free phosphonic group, an important contribution to chemical synthesis (Solodenko, Kasheva, & Kukhar, 1991).
- Analysis of Phosphate and Phosphonate Compounds : Karlsson (1970) developed methods for the analysis of compounds containing phosphate and phosphonate using gas-liquid chromatography and mass spectrometry (Karlsson, 1970).
Propiedades
Número CAS |
5148-60-7 |
|---|---|
Nombre del producto |
2-Trimethylaminoethylphosphonic acid |
Fórmula molecular |
C5H15NO3P+ |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
trimethyl(2-phosphonoethyl)azanium |
InChI |
InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 |
Clave InChI |
VCANKBLUHKRQLL-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCP(=O)(O)O |
SMILES canónico |
C[N+](C)(C)CCP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
